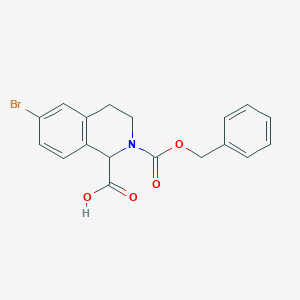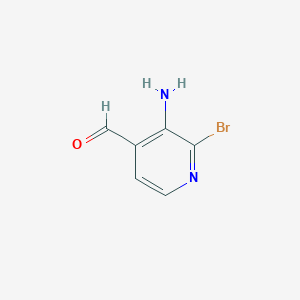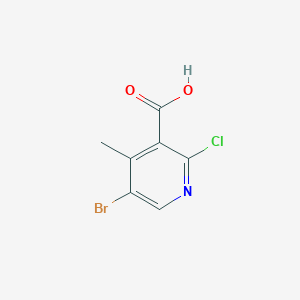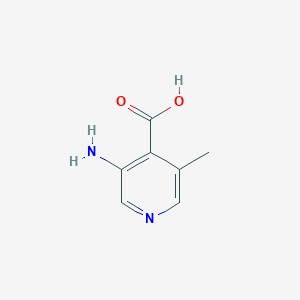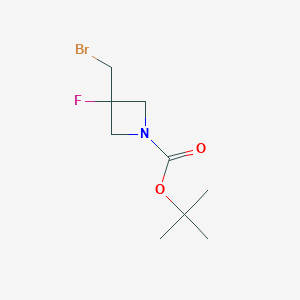
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, or TBFAC, is an organic compound with a unique structure and properties. In organic chemistry, TBFAC is used as a reagent in various reactions and as a starting material for the synthesis of complex molecules. TBFAC has also been used in scientific research applications due to its potential to modulate the activity of enzymes and other proteins.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate plays a significant role in synthetic and medicinal chemistry. For instance, Van Hende et al. (2009) reported the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrating its potential as a building block in medicinal chemistry. The synthesis pathway includes bromofluorination, indicating the utility of compounds like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in creating novel fluorinated heterocyclic amino acids (Van Hende et al., 2009).
Fluorous Synthesis
Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, for their application in fluorous synthesis. These compounds were evaluated as protection reagents for carboxylic acids, demonstrating their efficiency in immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).
Synthesis of Novel Compounds
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by various spectroscopic methods and X-ray diffraction studies. The synthesis pathway highlights the role of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate as an intermediate in the creation of complex structures with potential biological applications (Sanjeevarayappa et al., 2015).
Antibacterial Applications
Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, displaying potent antibacterial activities against various bacterial strains. This research underscores the relevance of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in synthesizing compounds with potential antibacterial properties (Song et al., 2009).
Propiedades
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPSYXHSSWJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
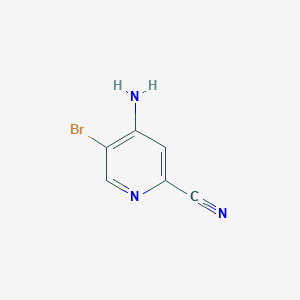
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
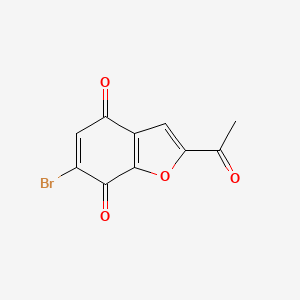
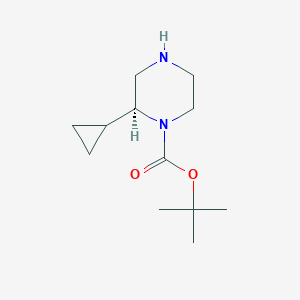
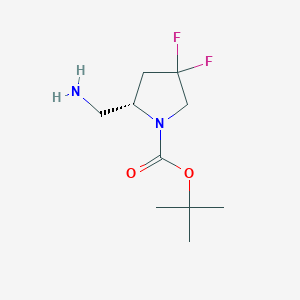
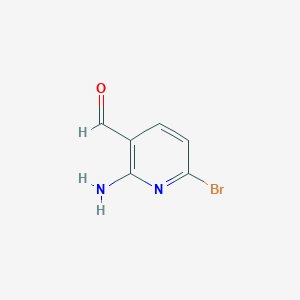
![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)
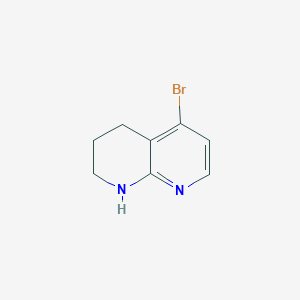
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
